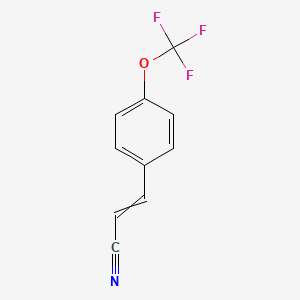

4-Trifluoromethoxycinnamonitrile

Description

4-Trifluoromethoxycinnamonitrile is a fluorinated aromatic compound characterized by a nitrile (-C≡N) functional group and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the cinnamyl backbone. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H |

InChI Key |

WZUSKVBYPYISLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Trifluoromethoxycinnamonitrile and related compounds based on the provided evidence:

Key Structural and Functional Differences:

Functional Groups: 4-Trifluoromethoxycinnamonitrile’s nitrile group contrasts with the amide in 4-(trifluoromethyl)cinnamamide and the sulfonyl chloride in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride . The nitrile group offers distinct reactivity, such as participation in click chemistry or palladium-catalyzed couplings.

Physicochemical Properties: The hydrochloride salt of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline improves water solubility, whereas 4-Trifluoromethoxycinnamonitrile’s nitrile group may reduce polarity, favoring lipid membrane penetration. Phenol, 4-(trifluoromethoxy) lacks the extended conjugation of cinnamonitrile derivatives, limiting its utility in applications requiring planar aromatic systems.

Applications: Sulfonyl chloride derivatives are pivotal in synthesizing sulfonamide drugs, while nitrile-containing compounds like 4-Trifluoromethoxycinnamonitrile could serve as precursors for heterocyclic scaffolds (e.g., triazoles or tetrazoles). The amide group in 4-(trifluoromethyl)cinnamamide makes it suitable for hydrogen bonding in biochemical assays, unlike the nitrile’s non-polar character.

Research Findings and Trends

- Thermodynamic Stability: Trifluoromethoxy-substituted aromatics often exhibit higher thermal stability than their non-fluorinated counterparts, as seen in phenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.